Cas no 1520022-38-1 ((7-ethylisoquinolin-1-yl)methanamine)

(7-Ethylisoquinolin-1-yl)methanamine is a versatile organic compound featuring an isoquinoline core substituted with an ethyl group at the 7-position and an aminomethyl group at the 1-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The ethyl substitution enhances lipophilicity, potentially improving bioavailability in drug development applications. The primary amine functionality offers a reactive handle for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing derivatives. Its rigid isoquinoline scaffold may contribute to binding affinity in biologically active compounds. The compound is typically handled under inert conditions due to the amine's sensitivity to oxidation. Proper storage and handling are recommended to maintain stability.

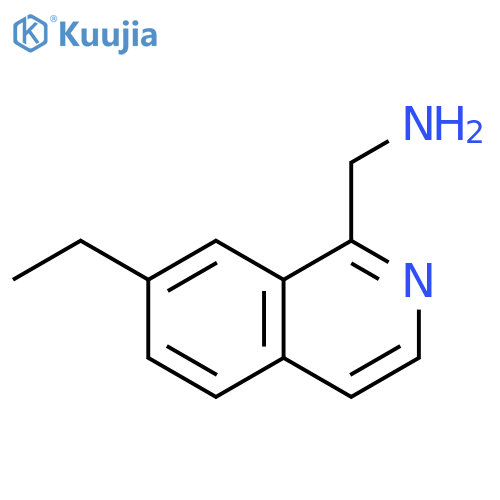

1520022-38-1 structure

商品名:(7-ethylisoquinolin-1-yl)methanamine

CAS番号:1520022-38-1

MF:C12H14N2

メガワット:186.252962589264

MDL:MFCD22096530

CID:5151396

PubChem ID:82571458

(7-ethylisoquinolin-1-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- 1-Isoquinolinemethanamine, 7-ethyl-

- (7-ethylisoquinolin-1-yl)methanamine

-

- MDL: MFCD22096530

- インチ: 1S/C12H14N2/c1-2-9-3-4-10-5-6-14-12(8-13)11(10)7-9/h3-7H,2,8,13H2,1H3

- InChIKey: HGXBNTWUDHNXAB-UHFFFAOYSA-N

- ほほえんだ: C1(CN)C2=C(C=CC(CC)=C2)C=CN=1

(7-ethylisoquinolin-1-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-320540-0.05g |

(7-ethylisoquinolin-1-yl)methanamine |

1520022-38-1 | 0.05g |

$1261.0 | 2023-09-04 | ||

| Enamine | EN300-320540-1g |

(7-ethylisoquinolin-1-yl)methanamine |

1520022-38-1 | 1g |

$1500.0 | 2023-09-04 | ||

| Enamine | EN300-320540-5g |

(7-ethylisoquinolin-1-yl)methanamine |

1520022-38-1 | 5g |

$4349.0 | 2023-09-04 | ||

| Enamine | EN300-320540-0.5g |

(7-ethylisoquinolin-1-yl)methanamine |

1520022-38-1 | 0.5g |

$1440.0 | 2023-09-04 | ||

| Enamine | EN300-320540-1.0g |

(7-ethylisoquinolin-1-yl)methanamine |

1520022-38-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-320540-5.0g |

(7-ethylisoquinolin-1-yl)methanamine |

1520022-38-1 | 5.0g |

$4349.0 | 2023-02-24 | ||

| Enamine | EN300-320540-2.5g |

(7-ethylisoquinolin-1-yl)methanamine |

1520022-38-1 | 2.5g |

$2940.0 | 2023-09-04 | ||

| Enamine | EN300-320540-0.1g |

(7-ethylisoquinolin-1-yl)methanamine |

1520022-38-1 | 0.1g |

$1320.0 | 2023-09-04 | ||

| Enamine | EN300-320540-10g |

(7-ethylisoquinolin-1-yl)methanamine |

1520022-38-1 | 10g |

$6450.0 | 2023-09-04 | ||

| Enamine | EN300-320540-0.25g |

(7-ethylisoquinolin-1-yl)methanamine |

1520022-38-1 | 0.25g |

$1381.0 | 2023-09-04 |

(7-ethylisoquinolin-1-yl)methanamine 関連文献

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

(7-ethylisoquinolin-1-yl)methanamineに関する追加情報

Introduction to (7-Ethylisoquinolin-1-yl)methanamine (CAS No. 1520022-38-1)

(7-Ethylisoquinolin-1-yl)methanamine

is a chemical compound with the CAS registry number 1520022-38-1. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in pharmaceutical research. The structure of this compound consists of an isoquinoline ring system substituted with an ethyl group at the 7-position and a methanamine group at the 1-position. This unique substitution pattern contributes to its distinct chemical properties and potential biological functions. Recent studies have highlighted the importance of isoquinoline derivatives in drug discovery, particularly in the development of anticancer agents. The methanamine group in this compound is of particular interest due to its potential to act as a bioisostere or to participate in hydrogen bonding interactions, which are crucial for molecular recognition and binding affinity. Researchers have explored the synthesis of this compound through various routes, including nucleophilic aromatic substitution and coupling reactions, aiming to optimize its yield and purity. One of the most promising applications of (7-Ethylisoquinolin-1-yl)methanamine lies in its potential as a lead compound for anticancer drug development. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its ability to inhibit key enzymes or pathways involved in tumor growth and metastasis. Furthermore, computational studies have revealed that this compound may bind to specific targets, such as protein kinases or transcription factors, which are often overexpressed in cancer cells. In addition to its anticancer potential, (7-Ethylisoquinolin-1-yl)methanamine has shown promise in other therapeutic areas, including anti-inflammatory and antimicrobial activities. Its isoquinoline backbone is known to possess inherent biological activity, and the substitution pattern further enhances its pharmacological properties. For instance, the ethyl group at the 7-position may influence the compound's lipophilicity, thereby improving its absorption and bioavailability. The synthesis of (7-Ethylisoquinolin-1-yl)methanamine involves a series of well-established organic reactions. One common approach is the Friedlander synthesis, which involves the condensation of o-aminoaryl ketones with aldehydes or ketones under acidic conditions. This method allows for the construction of the isoquinoline ring system with high efficiency. Subsequent functionalization steps, such as alkylation or amidation, enable the introduction of substituents like the ethyl group and methanamine moiety. Another area of interest is the stereochemistry of this compound. The configuration at specific stereogenic centers can significantly impact its biological activity and pharmacokinetic properties. Researchers have employed chiral resolution techniques and asymmetric synthesis methods to obtain enantiomerically pure samples, which are essential for studying stereochemical effects on activity. From an analytical standpoint, (7-Ethylisoquinolin-1-yl)methanamine has been characterized using a variety of spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analyses provide critical insights into its molecular structure, purity, and stability under different conditions. In terms of safety and handling, it is important to note that while this compound exhibits promising biological activity, it should be handled with care in a well-ventilated environment using appropriate personal protective equipment (PPE). Proper disposal procedures should also be followed to minimize environmental impact. Looking ahead, ongoing research aims to further elucidate the mechanism of action of (7-Ethylisoquinolin-1-yl)methanamine and optimize its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from preclinical studies to clinical trials. In conclusion, (7-Ethylisoquinolin-1-yl)methanamine represents a valuable addition to the portfolio of isoquinoline derivatives with significant potential in drug discovery and development. Its unique structure, coupled with recent advancements in synthetic methodologies and biological evaluations, positions it as a promising candidate for addressing unmet medical needs.1520022-38-1 ((7-ethylisoquinolin-1-yl)methanamine) 関連製品

- 1203412-87-6(N-cyclohexyl-2-{1-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide)

- 1225536-01-5(3-(2,6-dimethoxyphenyl)-3-hydroxypropanoic acid)

- 1890788-97-2(1-methyl-2-(2,4,6-trimethylphenyl)methylpiperazine)

- 2229362-18-7(2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid)

- 1207002-51-4(4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide)

- 2580217-26-9(Tert-butyl 3,3-dimethyl-4-(methylamino)pyrrolidine-1-carboxylate)

- 1206990-71-7(2-(benzylsulfanyl)-5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole)

- 1472015-39-6(1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine)

- 1806877-94-0(2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine)

- 870694-37-4((1S)-1-(5-bromopyridin-2-yl)ethan-1-ol)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量